molecular formula C20H34O B12361597 Labd-14-ene, 8,13-epoxy-, (13S)-

Labd-14-ene, 8,13-epoxy-, (13S)-

Cat. No.: B12361597
M. Wt: 290.5 g/mol
InChI Key: IGGWKHQYMAJOHK-HHUCQEJWSA-N
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Description

Manoyl oxide is a structurally unique diterpenoid compound, known for its oxygen-containing heterocycle. It serves as a biosynthetic precursor to forskolin, a labdane-type diterpenoid with significant pharmacological activities.

Chemical Reactions Analysis

Types of Reactions: Manoyl oxide undergoes various chemical reactions, including oxidation and hydroxylation. For instance, it can be hydroxylated at position C-11β using surrogate enzymatic activities .

Common Reagents and Conditions: The hydroxylation of manoyl oxide often involves cytochrome P450 enzymes, such as CYP76AH24 from Salvia pomifera . These reactions typically occur under controlled conditions in engineered yeast or plant systems.

Major Products: The major products formed from these reactions include 11β-hydroxy-manoyl oxide and other labdane-type diterpenoids .

Comparison with Similar Compounds

Uniqueness: Manoyl oxide is unique due to its role as a precursor to forskolin, a compound with diverse pharmacological applications. Its structural features and biosynthetic pathway distinguish it from other diterpenoids .

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene

InChI

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1

InChI Key

IGGWKHQYMAJOHK-HHUCQEJWSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C

Origin of Product

United States

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